![molecular formula C22H21N3O7S B5490711 methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B5490711.png)
methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate
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Overview
Description
The compound contains several functional groups including an acetoxy group, a cyano group, an amino group, and a carboxylate group. The acetoxy group (−OCOCH3) is a functional group that differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom . The cyano group (−CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. The amino group (−NH2) consists of a nitrogen atom attached by single bonds to hydrogen atoms. The carboxylate group (−COO−) is a functional group consisting of a carbonyl (RR’C=O) and a hydroxyl (R-O-H), which has a negative charge since it lost a proton (H+).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Tools like MolView can be used to visualize the 3D structure of the molecule.Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions and reagents used. For example, the acetoxy group could undergo deprotection under acidic or basic conditions to regenerate an alcohol . The cyano group could be hydrolyzed to form a carboxylic acid. The amino group could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with acetoxy groups are often colorless and have distinct odors . They are also typically soluble in organic solvents but not in water.properties
IUPAC Name |
methyl 2-[[(E)-3-(4-acetyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-5-31-16-9-13(6-7-15(16)32-12(3)26)8-14(10-23)20(28)25-21-17(22(29)30-4)11(2)18(33-21)19(24)27/h6-9H,5H2,1-4H3,(H2,24,27)(H,25,28)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOCSXANWJJJAW-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({(2E)-3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoyl}amino)-5-carbamoyl-4-methylthiophene-3-carboxylate |
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